molecular formula C23H15FN4O3 B10933148 6-(4-fluorophenyl)-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933148
M. Wt: 414.4 g/mol
InChI Key: LEWLDAKKZRBCSV-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including fluorophenyl, isoxazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, converting them into amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with palladium on carbon (Pd/C) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-N~4~-[4-(5-Isoxazolyl)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
  • 6-(4-Bromophenyl)-N~4~-[4-(5-Isoxazolyl)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, 6-(4-FLUOROPHENYL)-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Properties

Molecular Formula

C23H15FN4O3

Molecular Weight

414.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H15FN4O3/c1-13-21-18(12-19(27-23(21)31-28-13)14-2-6-16(24)7-3-14)22(29)26-17-8-4-15(5-9-17)20-10-11-25-30-20/h2-12H,1H3,(H,26,29)

InChI Key

LEWLDAKKZRBCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C5=CC=NO5

Origin of Product

United States

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